1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidine-3-carbonitrile, also known as TFPAC, is a chemical compound with potential applications in scientific research. TFPAC is a heterocyclic organic compound that contains a pyrimidine ring and an azetidine ring. The compound has a trifluoromethyl group attached to the pyrimidine ring and a carbonitrile group attached to the azetidine ring. TFPAC is synthesized using a multi-step process and has been found to have interesting biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Trifluoromethyl-substituted pyrimidine derivatives have been synthesized and evaluated for their antitumor activity . The results showed that most of the target compounds exhibited moderate antitumor activity . In particular, the IC 50 (concentration required to achieve 50% inhibition of the tumor cell proliferation) value of a compound for MGC-803 (human gastric carcinoma cell line) was significantly better than the positive control drug 5-fluorouracil .
Agrochemical Applications
Trifluoromethylpyridine (TFMP) and its derivatives, including “1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidine-3-carbonitrile”, have been used in the agrochemical industry . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Antimicrobial Agents
In silico molecular docking studies of oxadiazole and pyrimidine bearing heterocyclic compounds, including “1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidine-3-carbonitrile”, have been conducted as potential antimicrobial agents .
G-Protein Coupled Receptor Agonist
“1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidine-3-carbonitrile” has been discovered as the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119 .
Synthesis of Multisubstituted Pyrido Compounds
“1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidine-3-carbonitrile” has been used in the CuI-catalyzed synthesis of multisubstituted pyrido compounds .
Wirkmechanismus
Target of Action
The primary target of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidine-3-carbonitrile is the G-protein coupled receptor (GPCR) Takeda G-protein receptor 5 (TGR5) , also known as G-protein bile acid receptor 1 (GPBAR1) . This receptor plays a key role in pathways associated with diabetes, metabolic syndrome, and autoimmune disease .
Mode of Action
This compound acts as a potent, selective, and bioavailable TGR5 agonist As an agonist, it binds to the TGR5 receptor and induces a cellular response
Biochemical Pathways
The activation of TGR5 by 1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidine-3-carbonitrile influences several biochemical pathways associated with metabolic and autoimmune diseases . The exact pathways and their downstream effects are complex and depend on the specific cellular context.
Pharmacokinetics
It has been described asorally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
In preclinical metabolic disease models, this compound has shown efficacy in reducing peak glucose levels in an acute oral glucose tolerance test (OGTT), similar to a dipeptidyl peptidase-4 (DPP-4) inhibitor . This effect was lost upon chronic dosing , indicating that the compound’s action may be subject to tolerance or other regulatory mechanisms.
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)7-1-2-14-8(15-7)16-4-6(3-13)5-16/h1-2,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZPBWBPRRZWSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC(=N2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.